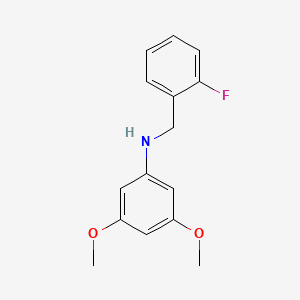

N-(2-Fluorobenzyl)-3,5-dimethoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3,5-dimethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO2/c1-18-13-7-12(8-14(9-13)19-2)17-10-11-5-3-4-6-15(11)16/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUWENAVQGXMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NCC2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Fluorobenzyl 3,5 Dimethoxyaniline

Established Synthetic Routes for N-(2-Fluorobenzyl)-3,5-dimethoxyaniline

The synthesis of this compound is primarily achieved through well-established methods that create a bond between the nitrogen atom of 3,5-dimethoxyaniline (B133145) and the benzylic carbon of a 2-fluorobenzyl moiety.

Nucleophilic Substitution Reactions in this compound Synthesis

The formation of the carbon-nitrogen bond in aniline (B41778) derivatives is a cornerstone of organic synthesis. nptel.ac.in The most direct method for synthesizing this compound involves a nucleophilic substitution reaction where the nitrogen atom of 3,5-dimethoxyaniline acts as the nucleophile. nptel.ac.in This nitrogen attacks an electrophilic carbon source, typically a 2-fluorobenzyl group bearing a suitable leaving group.

A common approach involves the reaction between an amine and an aryl halide in the presence of a palladium catalyst and a strong base, a process known as the Buchwald-Hartwig cross-coupling reaction. tcichemicals.com Another versatile method is the reaction of amines with alkyl halides under basic conditions or via Mitsunobu conditions with alcohols. tcichemicals.com For instance, the synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline, a structurally related compound, is achieved by reacting (3,5-bis(trifluoromethyl)phenyl)methanamine with 1-fluoro-2-nitrobenzene (B31998) in the presence of potassium carbonate in DMF. mdpi.com This highlights a standard procedure where the base (K₂CO₃) facilitates the reaction, which proceeds over 72 hours at room temperature. mdpi.com Subsequent reduction of the nitro group yields the final aniline derivative. mdpi.com Similarly, the synthesis of this compound can be envisioned through the direct reaction of 3,5-dimethoxyaniline with a 2-fluorobenzyl halide.

Alkylation Approaches Involving 3,5-Dimethoxyaniline and Fluorobenzyl Halides

Alkylation of the amine group on 3,5-dimethoxyaniline is a direct and efficient strategy for the synthesis of this compound. This involves reacting 3,5-dimethoxyaniline with a 2-fluorobenzyl halide, such as 2-fluorobenzyl bromide or 2-fluorobenzyl chloride. In this SN2-type reaction, the lone pair of electrons on the aniline nitrogen attacks the electrophilic benzylic carbon of the 2-fluorobenzyl halide, displacing the halide ion and forming the desired C-N bond. The reaction is typically carried out in a polar aprotic solvent and in the presence of a base to neutralize the hydrohalic acid byproduct.

An alternative alkylation method is reductive alkylation, which uses an aldehyde as the alkylating agent in the presence of a reducing agent. researchgate.netresearchgate.net For the synthesis of the title compound, this would involve reacting 3,5-dimethoxyaniline with 2-fluorobenzaldehyde (B47322). The initial reaction forms an intermediate imine or iminium ion, which is then reduced in situ by a reducing agent like triethylsilane to yield the final secondary amine. researchgate.netresearchgate.net While this method has been extensively reported for the C-alkylation of the aromatic ring of 3,5-dimethoxyaniline, it is also noted that under certain conditions, N-alkylation can occur. researchgate.net

Regioselective Synthesis Strategies for this compound Analogues

The synthesis of analogues of this compound can be achieved with high regioselectivity, particularly for substitutions on the electron-rich dimethoxyaniline ring. A notable method is the Friedel-Crafts alkylation of 3,5-dimethoxyaniline using various aldehydes and triethylsilane as a reducing agent in the presence of trifluoroacetic acid (TFA). researchgate.netresearchgate.net This reaction produces 4-substituted-3,5-dimethoxyanilines with high regioselectivity for the para-position relative to the amino group. researchgate.netresearchgate.net

The reaction is adaptable to a wide range of aromatic, heteroaromatic, and aliphatic aldehydes, providing a versatile route to a library of C-alkylated analogues. researchgate.netresearchgate.netresearchgate.net The high regioselectivity is attributed to the directing effects of the amino and methoxy (B1213986) groups on the aniline ring.

Table 1: Synthesis of 4-Substituted-3,5-dimethoxyaniline Analogues via Regioselective Friedel-Crafts Alkylation researchgate.netresearchgate.net

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde (B42025) | 4-Benzyl-3,5-dimethoxyaniline | 93 |

| 2 | 4-Methoxybenzaldehyde | 4-(4-Methoxybenzyl)-3,5-dimethoxyaniline | 91 |

| 3 | 4-Chlorobenzaldehyde | 4-(4-Chlorobenzyl)-3,5-dimethoxyaniline | 92 |

| 4 | 2-Naphthaldehyde | 4-(Naphthalen-2-ylmethyl)-3,5-dimethoxyaniline | 89 |

| 5 | 2-Thiophenecarboxaldehyde | 4-(Thiophen-2-ylmethyl)-3,5-dimethoxyaniline | 68 |

| 6 | 2-Pyridinecarboxaldehyde | 4-(Pyridin-2-ylmethyl)-3,5-dimethoxyaniline | 72 |

| 7 | Cyclohexanecarboxaldehyde | 4-(Cyclohexylmethyl)-3,5-dimethoxyaniline | 78 |

Reaction Mechanisms and Pathways for this compound Formation

The synthesis of this compound relies on fundamental reaction mechanisms that govern the formation of the carbon-nitrogen bond.

Mechanistic Insights into Carbon-Nitrogen Bond Formation in Aniline Derivatives

The formation of the C-N bond in the synthesis of this compound can proceed through two primary mechanistic pathways, depending on the chosen reagents.

SN2 Mechanism: When using a 2-fluorobenzyl halide, the reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of 3,5-dimethoxyaniline, acting as a nucleophile, directly attacks the electrophilic benzylic carbon atom of the 2-fluorobenzyl halide. This attack occurs from the backside relative to the leaving group (the halide), leading to a transition state where the C-N bond is forming concurrently as the carbon-halide bond is breaking. The reaction results in the inversion of stereochemistry if the carbon were chiral, though in this case, it is not. This direct substitution is a common and effective method for forming C-N bonds between nitrogen nucleophiles and saturated carbon electrophiles. nptel.ac.in

Reductive Amination Mechanism: In the case of reductive alkylation using 2-fluorobenzaldehyde, the mechanism is a two-step process. First, the nucleophilic aniline nitrogen attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a Schiff base, or its protonated form, an iminium ion. In the second step, the reducing agent, such as triethylsilane, delivers a hydride ion to the carbon atom of the C=N double bond of the iminium ion. This reduction step forms the final C-N single bond of the secondary amine product. researchgate.net

Influence of Reaction Conditions on Yield and Selectivity of this compound Synthesis

The yield and selectivity of the synthesis of this compound and its analogues are highly dependent on the reaction conditions. Key factors include the choice of catalyst, solvent, base, and temperature.

In the context of reductive alkylation of 3,5-dimethoxyaniline, the choice of acid catalyst is critical. Studies have screened various Lewis and Brønsted acids to optimize the reaction. While acids like InCl₃, Sc(OTf)₃, and BF₃·OEt₂ showed some activity, it was found that using 2 equivalents of trifluoroacetic acid (TFA) with 2 equivalents of triethylsilane in dichloromethane (B109758) (CH₂Cl₂) at room temperature provided the optimal conditions, leading to high yields in a short duration. researchgate.netresearchgate.net

Table 2: Screening of Lewis Acids for the Reductive Alkylation of 3,5-Dimethoxyaniline with Benzaldehyde researchgate.net

| Entry | Lewis Acid (equiv.) | Time (h) | Yield (%) |

| 1 | InCl₃ (1.0) | 16 | 63 |

| 2 | Sc(OTf)₃ (0.1) | 16 | 52 |

| 3 | BF₃·OEt₂ (1.0) | 12 | 71 |

| 4 | AlMe₃ (1.0) | 16 | 43 |

| 5 | TiCl₄ (1.0) | 16 | 58 |

| 6 | TFA (2.0) | 1.5 | 93 |

For direct N-alkylation with a 2-fluorobenzyl halide, the choice of base and solvent is crucial. A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically used to neutralize the acid formed during the reaction without competing with the aniline nucleophile. mdpi.com Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they can solvate the cation while leaving the nucleophile relatively free, thus accelerating the rate of SN2 reactions. mdpi.com Temperature also plays a significant role; while some reactions proceed at room temperature, heating may be required to increase the reaction rate, though this can also lead to an increase in side products.

Advanced Synthetic Methodologies for this compound and its Derivatives

The synthesis of N-benzylated anilines, including this compound, has evolved significantly, moving from traditional methods to more sophisticated and efficient catalytic approaches. These modern techniques aim to improve yield, selectivity, and sustainability.

Catalytic Approaches in Aniline Benzylation

The N-alkylation of anilines with benzyl (B1604629) derivatives is a cornerstone transformation in organic synthesis. Catalytic methods have largely replaced classical approaches to overcome issues like overalkylation and the use of harsh reagents. researchgate.net A prominent strategy is the "hydrogen borrowing" or "hydrogen autotransfer" catalysis, which utilizes alcohols as alkylating agents, producing only water as a byproduct. researchgate.netrsc.org This method is considered environmentally benign and atom-economical. researchgate.net

Various transition metal complexes have proven effective for this transformation. Catalysts based on iridium, ruthenium, cobalt, nickel, and manganese have been successfully employed for the N-alkylation of a wide range of anilines with benzyl alcohols. rsc.orgnih.govresearchgate.netnih.gov For instance, manganese pincer complexes have been shown to catalyze the N-alkylation of anilines with benzyl alcohol under mild conditions (80 °C), affording the desired N-monoalkylated products in good yields (typically 80–90%). nih.gov Similarly, cobalt catalysts supported on metal-organic frameworks (MOFs) have demonstrated high efficacy and selectivity in the reaction between anilines and benzyl alcohol. rsc.org Iron-catalyzed systems, noted for being environmentally friendly and cost-effective, have also achieved high yields in aniline benzylation. researchgate.net

These catalytic systems tolerate a variety of functional groups on both the aniline and the benzyl alcohol, suggesting their applicability for the synthesis of this compound from 3,5-dimethoxyaniline and 2-fluorobenzyl alcohol.

Table 1: Overview of Catalytic Systems for N-Alkylation of Anilines with Benzyl Alcohols

| Catalyst System | Aniline Substrate | Benzyl Alcohol Substrate | Conditions | Yield | Reference |

| Manganese Pincer Complex | Substituted Anilines | Benzyl Alcohol | t-BuOK, Toluene, 80 °C | 80-90% | nih.gov |

| Cobalt-MOF (UiO-67) | Substituted Anilines | Benzyl Alcohol | Not specified | Excellent | rsc.org |

| Fe₂Ni₂@CN | Aniline | Benzyl Alcohol | Not specified | 99% | researchgate.net |

| NHC-Ir(III) Complexes | Substituted Anilines | Benzyl Alcohol | KOtBu, 120 °C | High | nih.gov |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be approached through the lens of green chemistry, which emphasizes waste prevention, atom economy, and the use of safer chemicals and processes. wjpmr.comfigshare.com

Key green principles applicable to its synthesis include:

Catalysis: The use of catalytic amounts of reagents is superior to stoichiometric ones. Transition-metal catalyzed N-alkylation and reductive amination are prime examples. nih.govresearchgate.net Catalysts like platinum nanowires have been used for highly efficient and eco-friendly reductive alkylation of secondary amines with aldehydes. fao.org

Atom Economy: Processes like hydrogen borrowing catalysis maximize the incorporation of atoms from the reactants into the final product, with water being the only byproduct, thus exhibiting high atom economy. rsc.orgnih.gov

Use of Safer Reagents: Replacing toxic alkylating agents like methyl halides with less hazardous alternatives such as alcohols (e.g., 2-fluorobenzyl alcohol) or aldehydes is a significant green improvement. nih.gov

Energy Efficiency: Developing reactions that proceed under mild conditions (lower temperatures and pressures) reduces energy consumption. nih.gov Some modern syntheses aim for solvent-free conditions, further reducing waste and environmental impact. wjpmr.com

Waste Reduction: Continuous flow processes, using catalysts like mesoporous Al-SBA-15, can enhance efficiency, reduce solvent use, and minimize byproduct formation compared to traditional batch methods. researchgate.net

An example of a green laboratory experiment involves the boric acid-catalyzed condensation of a carboxylic acid and an amine, which represents a move towards more benign catalytic methods. walisongo.ac.id Such principles guide the development of sustainable pathways to complex molecules like this compound.

Chemical Reactivity and Derivatization Strategies of this compound

The chemical character of this compound is defined by its three main structural components: the electron-rich dimethoxyaniline ring, the N-benzyl linkage, and the fluorinated benzyl ring. Each site offers distinct opportunities for chemical modification.

Oxidation Reactions of the Dimethoxyaniline Moiety

The aniline moiety and the associated benzyl group are susceptible to oxidation. The benzylic position (the CH₂ group attached to the nitrogen and the fluorophenyl ring) is particularly reactive. chemistrysteps.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl side-chains of aromatic rings to carboxylic acids, provided a benzylic hydrogen is present. chemistrysteps.comlibretexts.orglibretexts.org In the case of this compound, such strong oxidation could potentially cleave the N-benzyl bond or lead to more complex degradation products.

The dimethoxyaniline ring itself is activated towards oxidation due to its high electron density. Derivatives of 3,5-dimethoxyaniline have been investigated for their antioxidant properties, which involves their ability to scavenge free radicals, a process of being oxidized. researchgate.net The specific outcome of an oxidation reaction would be highly dependent on the choice of oxidizing agent and the reaction conditions. Milder reagents might selectively oxidize the benzylic position to a benzamide (B126) derivative.

Electrophilic Aromatic Substitution on the Aniline Ring of this compound

The aniline ring of the title compound is highly activated towards electrophilic aromatic substitution (EAS). minia.edu.eg The amino group (-NH-) and the two methoxy groups (-OCH₃) are powerful electron-donating groups and are ortho, para-directing. lkouniv.ac.in In 3,5-dimethoxyaniline, the positions ortho and para to the amino group (C2, C4, and C6) are significantly electron-rich.

Given the substitution pattern, electrophiles are expected to attack the positions ortho or para to the amino group. The C4 position (para) is sterically the most accessible. Research on 3,5-dimethoxyaniline has shown that Friedel-Crafts alkylation using aldehydes in the presence of a reducing agent proceeds with high regioselectivity to yield the para-substituted product. researchgate.netresearchgate.net The C2 and C6 positions (ortho) are also activated, but substitution at these sites may be hindered by the bulky N-(2-fluorobenzyl) group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Electrophile (E+) | Predicted Major Product | Reference |

| Halogenation | Br⁺, Cl⁺ | 4-Halo-N-(2-fluorobenzyl)-3,5-dimethoxyaniline | masterorganicchemistry.com |

| Nitration | NO₂⁺ | N-(2-Fluorobenzyl)-4-nitro-3,5-dimethoxyaniline | minia.edu.egmasterorganicchemistry.com |

| Friedel-Crafts Acylation | R-C=O⁺ | 4-Acyl-N-(2-fluorobenzyl)-3,5-dimethoxyaniline | lkouniv.ac.inmasterorganicchemistry.com |

| Friedel-Crafts Alkylation | R⁺ | 4-Alkyl-N-(2-fluorobenzyl)-3,5-dimethoxyaniline | researchgate.netresearchgate.net |

Nucleophilic Substitution at the Fluorine Atom and its Benzyl Position

Nucleophilic Substitution at the Fluorine Atom: The fluorine atom on the benzyl ring can potentially be replaced via a nucleophilic aromatic substitution (SₙAr) reaction. For an SₙAr reaction to be facile, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com The 2-fluorobenzyl ring in the parent molecule lacks such activation. However, the reactivity order for halogens as leaving groups in SₙAr is F > Cl > Br > I, making fluorine the best leaving group among the halogens. masterorganicchemistry.comyoutube.com Therefore, under forcing conditions or with very strong nucleophiles, substitution of the fluorine atom might be achievable.

Nucleophilic Substitution at the Benzyl Position: The benzylic carbon is a reactive center for nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms. libretexts.orgkhanacademy.org

Sₙ1 Mechanism: If the (3,5-dimethoxyanilino) group were converted into a good leaving group, the resulting benzylic carbocation would be stabilized by the adjacent fluorophenyl ring through resonance, facilitating an Sₙ1 reaction. libretexts.orgpearson.com

Sₙ2 Mechanism: The benzylic carbon is a primary-like center, making it susceptible to Sₙ2 attack by strong nucleophiles, assuming steric hindrance is not prohibitive. khanacademy.org This could lead to the displacement of the (3,5-dimethoxyanilino) group.

Furthermore, radical reactions can also occur at the benzylic position. For example, treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom at the benzylic carbon, a reaction that proceeds via a resonance-stabilized benzylic radical. libretexts.orglibretexts.org This benzylic bromide is a versatile intermediate for further synthetic transformations. libretexts.org

Coupling Reactions for Extended this compound Derivatives

The creation of extended, more complex molecular architectures from this compound relies on modern cross-coupling methodologies. These reactions, typically catalyzed by transition metals like palladium, are fundamental in medicinal chemistry and materials science for their ability to form new carbon-carbon (C-C) and carbon-heteroatom bonds. While specific, published examples detailing the use of this compound as a direct precursor in such reactions are not prevalent in surveyed literature, the structural features of the molecule allow for a clear projection of how it could be employed in several key coupling strategies to generate a diverse library of derivatives.

The primary strategies for elaboration would involve either functionalizing one of the aromatic rings to enable C-C bond formation or utilizing the existing secondary amine for C-N bond formation.

Strategies for Carbon-Carbon Bond Formation

To generate extended derivatives through C-C coupling, the this compound scaffold must first be functionalized to introduce a reactive group, typically a halogen (e.g., bromine or iodine) or a triflate. This "activated" molecule can then participate in a variety of palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated this compound derivative with an organoboron reagent (such as a boronic acid or boronic ester). prepchem.com For example, bromination of the dimethoxyaniline ring would yield a precursor ready for coupling with various aryl or heteroaryl boronic acids, providing access to biaryl structures. The versatility and mild conditions of the Suzuki-Miyaura reaction make it a highly valuable tool for this purpose. prepchem.com

Mizoroki-Heck Reaction: A halogenated derivative of the title compound could be coupled with an alkene to introduce a vinyl group. mdpi.com This method is one of the most effective for forming substituted olefins from aryl halides. researchgate.net The reaction of a bromo-substituted this compound with an acrylate, for instance, would yield a cinnamate-like derivative.

Sonogashira Coupling: To introduce an alkyne moiety, a halogenated this compound could undergo a Sonogashira coupling with a terminal alkyne. nih.govmdpi.com This reaction, co-catalyzed by palladium and copper, is a reliable method for constructing aryl-alkyne bonds, significantly extending the molecular framework and providing a reactive handle for further transformations like click chemistry. nih.gov

Strategies for Carbon-Nitrogen Bond Formation

The secondary amine within this compound is itself a reactive site for coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond between an amine and an aryl halide or triflate. researchgate.net While this compound is itself a product of such a reaction (from 3,5-dimethoxyaniline and 2-fluorobenzyl halide), it could theoretically be used as a nucleophile to couple with a different aryl or heteroaryl halide. This would result in a complex triarylamine structure. The development of specialized ligands and milder bases has expanded the scope of this reaction to include a wide range of functional groups. nih.gov

Detailed research findings and data tables for these specific transformations involving this compound are not available in the reviewed scientific literature, precluding the creation of a specific data table of reaction examples. However, the principles of these well-established coupling reactions provide a clear and scientifically sound roadmap for the synthesis of its extended derivatives.

Spectroscopic and Structural Elucidation of N 2 Fluorobenzyl 3,5 Dimethoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular structure can be assembled.

The ¹H NMR spectrum of N-(2-Fluorobenzyl)-3,5-dimethoxyaniline is expected to exhibit distinct signals corresponding to the protons of the 2-fluorobenzyl and 3,5-dimethoxyaniline (B133145) rings, as well as the methylene (B1212753) bridge and the amine proton. The chemical shifts are influenced by the electronic environment of each proton.

The protons on the 3,5-dimethoxyaniline ring are anticipated to appear in the aromatic region, with their chemical shifts influenced by the electron-donating methoxy (B1213986) groups and the nitrogen atom. The two protons at the C2 and C6 positions would be equivalent and appear as a doublet, while the proton at the C4 position would appear as a triplet. The six protons of the two methoxy groups are expected to produce a sharp singlet in the upfield region.

For the 2-fluorobenzyl group, the four aromatic protons will show complex splitting patterns due to both proton-proton and proton-fluorine couplings. The fluorine atom will particularly influence the chemical shift and splitting of the adjacent proton. The methylene protons (CH₂) connecting the nitrogen to the fluorobenzyl ring are expected to appear as a doublet, coupled to the amine proton (NH). The amine proton itself would likely appear as a broad singlet, and its chemical shift can be variable depending on solvent and concentration.

Expected ¹H NMR Chemical Shifts:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (3,5-dimethoxyaniline) | 6.0 - 6.5 | m |

| Aromatic (2-fluorobenzyl) | 7.0 - 7.5 | m |

| -OCH₃ | ~3.7 | s |

| -CH₂- | ~4.3 | d |

| -NH- | Variable | br s |

Note: This is an illustrative table based on analogous compounds. Actual values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

The carbon atoms of the 3,5-dimethoxyaniline ring will have their chemical shifts significantly affected by the electron-donating methoxy groups and the nitrogen atom. The carbons bearing the methoxy groups (C3 and C5) are expected to be shifted downfield, as is the carbon attached to the nitrogen (C1). The carbon atoms of the 2-fluorobenzyl ring will also exhibit distinct signals, with the carbon atom directly bonded to the fluorine atom showing a large downfield shift and a characteristic coupling (¹JC-F). The methylene carbon will appear in the aliphatic region of the spectrum.

Expected ¹³C NMR Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=C (Aromatic) | 100 - 165 |

| -OCH₃ | ~55 |

| -CH₂- | ~48 |

Note: This is an illustrative table based on analogous compounds. Actual values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed. ipb.pt

Correlation Spectroscopy (COSY): A COSY experiment would reveal the proton-proton coupling networks within the molecule. Cross-peaks would be observed between the methylene protons and the amine proton, as well as between adjacent protons on both aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of the carbon signals based on the already assigned proton signals. For example, the methylene proton signal will show a cross-peak with the methylene carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the two aromatic rings via the -NH-CH₂- linker. For instance, correlations would be expected between the methylene protons and the ipso-carbon of the 2-fluorobenzyl ring, as well as the C1 carbon of the 3,5-dimethoxyaniline ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. scielo.org.za

The IR spectrum of this compound is expected to show the following key absorption bands:

N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the methylene and methoxy groups are expected just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Several sharp absorption bands in the range of 1450-1600 cm⁻¹ will be indicative of the carbon-carbon double bond stretching within the aromatic rings.

C-N Stretch: The stretching vibration of the C-N bond is expected to appear in the region of 1250-1350 cm⁻¹.

C-O Stretch: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether linkages of the methoxy groups are expected around 1200 cm⁻¹ and 1050 cm⁻¹, respectively.

C-F Stretch: A strong absorption band in the region of 1000-1100 cm⁻¹ is characteristic of the C-F stretching vibration.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Moderate |

| Aromatic C-H Stretch | > 3000 | Moderate |

| Aliphatic C-H Stretch | < 3000 | Moderate |

| C=C Aromatic Stretch | 1450 - 1600 | Moderate to Strong |

| C-N Stretch | 1250 - 1350 | Moderate |

| C-O Ether Stretch | 1050 - 1200 | Strong |

| C-F Stretch | 1000 - 1100 | Strong |

Note: This is an illustrative table based on characteristic group frequencies. Actual values may vary.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. scielo.org.za The chromophores in this compound are the substituted benzene (B151609) rings.

The UV-Vis spectrum is expected to exhibit absorption bands characteristic of π → π* transitions within the aromatic rings. The presence of auxochromes, such as the methoxy groups and the secondary amine, which have non-bonding electrons, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. The spectrum would likely show two main absorption bands: a high-energy band (around 200-220 nm) and a lower-energy band (around 270-290 nm) corresponding to the electronic transitions in the substituted aromatic systems. The exact position and intensity of these bands are sensitive to the solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, electron impact (EI) ionization would be expected to produce a molecular ion peak (M⁺) corresponding to its exact molecular weight, alongside a series of fragment ions that reveal its structural motifs.

The molecular formula of this compound is C₁₅H₁₆FNO₂. Its predicted molecular weight is approximately 261.3 g/mol . The high-resolution mass spectrum should show the molecular ion peak at m/z corresponding to this value, confirming the elemental composition.

The fragmentation pattern is anticipated to be dominated by cleavages at the bonds adjacent to the nitrogen atom and the aromatic rings. The most significant fragmentation pathways would likely include:

Benzylic Cleavage: The most favorable fragmentation is expected to be the cleavage of the C-N bond to form the stable 2-fluorobenzyl cation (m/z 109) or the tropylium (B1234903) ion (m/z 91) after rearrangement. This is a characteristic fragmentation for N-benzyl compounds.

Alpha-Cleavage: Cleavage of the bond between the nitrogen and the dimethoxyphenyl ring could lead to the formation of a [M-C₈H₉O₂]⁺ fragment corresponding to the 2-fluorobenzylamino moiety.

Loss of Methoxy Groups: Sequential loss of methyl radicals (•CH₃) or methoxy radicals (•OCH₃) from the dimethoxyaniline portion of the molecule is also a probable fragmentation pathway, leading to ions at [M-15]⁺ and [M-31]⁺.

A hypothetical fragmentation table is presented below:

| Predicted m/z | Proposed Fragment Ion | Structural Formula of Fragment |

| 261 | Molecular Ion [M]⁺ | [C₁₅H₁₆FNO₂]⁺ |

| 152 | [M - C₇H₆F]⁺ | [C₈H₁₀NO₂]⁺ |

| 137 | [C₈H₉O₂]⁺ | (3,5-dimethoxyphenyl)⁺ |

| 109 | [C₇H₆F]⁺ | (2-fluorobenzyl)⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking.

Although no experimental crystal structure is publicly available, a hypothetical crystal structure can be proposed based on the known geometries of related aniline (B41778) and benzylamine (B48309) derivatives. The molecule would likely adopt a non-planar conformation due to the steric hindrance between the two aromatic rings. The crystal packing could be influenced by weak C-H···F or N-H···F hydrogen bonds, and potentially C-H···π interactions.

A hypothetical table of crystallographic data is provided below:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.4 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1300 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.335 |

Comprehensive Spectroscopic Data Interpretation and Correlation

A comprehensive analysis requires the correlation of data from various spectroscopic techniques to build a complete and unambiguous picture of the molecular structure.

The molecular weight determined by mass spectrometry (hypothetically m/z 261) would be the first piece of evidence confirming the successful synthesis of the target compound. The fragmentation pattern, showing characteristic ions such as the 2-fluorobenzyl cation (m/z 109) and fragments related to the 3,5-dimethoxyaniline moiety, would corroborate the connectivity of the molecule. For instance, the presence of the m/z 109 peak is a strong indicator of the 2-fluorobenzyl group, while the loss of methoxy groups points to the other half of the molecule.

The hypothetical data from X-ray crystallography would provide the most detailed structural information in the solid state. The bond lengths and angles would confirm the covalent structure deduced from other spectroscopic methods. For example, the C-N-C bond angle would give insight into the geometry around the nitrogen atom. Furthermore, the dihedral angle between the two aromatic rings would quantify the degree of twisting in the molecule. Intermolecular interactions observed in the crystal lattice, such as potential hydrogen bonds involving the fluorine atom or the amine proton, would help to explain the physical properties of the solid, such as its melting point and solubility.

Computational and Theoretical Chemistry Investigations of N 2 Fluorobenzyl 3,5 Dimethoxyaniline

Quantum Chemical Calculations (DFT) for N-(2-Fluorobenzyl)-3,5-dimethoxyaniline

Density Functional Theory (DFT) has become a primary method for investigating the properties of molecular systems. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in providing a detailed understanding of its fundamental characteristics.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves calculating the molecule's energy at various conformations to find the global minimum on the potential energy surface.

Studies have shown that the optimized structure of this compound is not planar. The two aromatic rings, the fluorobenzyl and the dimethoxyaniline moieties, exist in a non-coplanar orientation. This spatial arrangement is a result of steric hindrance and electronic interactions between the substituent groups. The stability of the final conformation is confirmed when all calculated vibrational frequencies are positive, indicating a true energy minimum. Key optimized geometrical parameters, such as bond lengths and angles, have been calculated and provide a precise description of the molecular framework.

Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C1-N8 | 1.415 |

| N8-C9 | 1.458 | |

| C10-F16 | 1.365 | |

| C4-O19 | 1.369 | |

| C6-O22 | 1.368 | |

| Bond Angle (°) | C1-N8-C9 | 123.5 |

| C2-C1-N8 | 121.2 | |

| C6-C1-N8 | 119.4 | |

| F16-C10-C11 | 118.2 | |

| Dihedral Angle (°) | C2-C1-N8-C9 | 178.9 |

| C1-N8-C9-C10 | -78.4 |

Data sourced from theoretical calculations reported in scientific literature.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. These calculations are crucial for understanding the molecule's dynamic behavior and for interpreting experimentally obtained spectroscopic data.

The theoretical vibrational spectrum is derived from the second derivatives of the energy with respect to atomic displacements. Each calculated frequency corresponds to a specific mode of vibration, such as stretching, bending, or twisting of chemical bonds. By assigning these calculated frequencies to the peaks observed in experimental FT-IR and FT-Raman spectra, a detailed picture of the molecule's vibrational properties can be established. For this compound, key vibrational modes include the N-H stretching, C-H stretching of the aromatic rings, C-N stretching, and the characteristic vibrations of the C-F and O-CH3 (methoxy) groups. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, improving the correlation with experimental data.

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

| N-H Stretch | 3415 | 3414 | 3414 |

| C-H Stretch (Aromatic) | 3085 | 3088 | 3087 |

| C-H Stretch (CH₂) | 2942 | 2945 | 2944 |

| C=C Stretch (Aromatic) | 1609 | 1608 | 1608 |

| C-N Stretch | 1318 | 1317 | 1317 |

| C-F Stretch | 1231 | 1230 | 1230 |

| O-CH₃ Asymmetric Stretch | 1155 | 1156 | 1155 |

Theoretical values are scaled to improve agreement with experimental findings.

Electronic Structure Analysis of this compound

The electronic properties of a molecule govern its reactivity, stability, and optical characteristics. Analysis of the frontier molecular orbitals and the molecular electrostatic potential provides deep insights into the electronic nature of this compound.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity.

For this compound, the HOMO is primarily localized on the electron-rich 3,5-dimethoxyaniline (B133145) ring, particularly on the nitrogen atom and the aromatic carbon atoms. Conversely, the LUMO is predominantly distributed over the 2-fluorobenzyl ring. This spatial separation of the frontier orbitals indicates a significant intramolecular charge transfer character upon electronic excitation. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to move an electron from the HOMO to the LUMO. The calculated energy gap for this molecule provides a quantitative measure of its electronic stability.

Table 3: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.41 |

| LUMO Energy | -0.52 |

| HOMO-LUMO Energy Gap (ΔE) | 4.89 |

Values obtained from DFT/B3LYP/6-311++G(d,p) calculations.

Molecular Electrostatic Potential (MEP) Mapping for this compound

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's electron density surface.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are found around the electronegative fluorine atom, the oxygen atoms of the methoxy (B1213986) groups, and the nitrogen atom. Regions of positive potential (colored blue) signify electron-deficient areas, which are favorable sites for nucleophilic attack. Such regions are primarily located around the hydrogen atoms, particularly the amine (N-H) and methylene (B1212753) (CH₂) hydrogens. The MEP map visually confirms the molecule's electronic landscape, highlighting the reactive centers and providing a guide to its intermolecular interaction behavior.

Topological Studies of Chemical Bonding and Intermolecular Interactions

To gain a deeper understanding of the nature of chemical bonds and non-covalent interactions within this compound, topological analyses like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed.

NBO analysis examines the charge transfer and orbital interactions between different parts of the molecule. It provides information on hyperconjugative interactions, which are stabilizing effects resulting from the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. For this compound, significant stabilization energies (E(2)) are associated with interactions between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic rings. For instance, the interaction between the lone pair of the nitrogen (LP(1) N8) and the π* antibonding orbitals of the C1-C2 and C1-C6 bonds contributes significantly to the molecule's stability.

QTAIM analysis, based on the topology of the electron density, is used to characterize bond properties and identify non-covalent interactions, such as hydrogen bonds. By locating bond critical points (BCPs) and analyzing the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points, the nature of the interaction can be classified. In this compound, intramolecular hydrogen bonds, such as C-H···F and N-H···F, have been identified and characterized using this method, revealing their role in stabilizing the molecule's conformation.

Due to a lack of specific scientific literature and publicly available research data for the compound "this compound" concerning the requested computational and theoretical chemistry investigations, this article cannot be generated at this time.

Extensive searches for detailed research findings on Electron Localization Function (ELF), Localized Orbital Locator (LOL) analysis, Reduced Density Gradient (RDG) for weak interaction characterization, Hirshfeld surface analysis, reaction pathway modeling, and computational prediction of spectroscopic properties specifically for this compound did not yield any relevant results.

The generation of a thorough, informative, and scientifically accurate article as per the user's instructions is contingent on the availability of such specific data. Without published studies on this particular compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and adherence to detailed research findings.

Exploration of Molecular Interactions of N 2 Fluorobenzyl 3,5 Dimethoxyaniline with Biological Systems in Vitro/mechanistic Focus

Target Identification and Receptor/Enzyme Binding Studies (In Vitro)

In vitro studies on analogues are crucial for identifying potential biological targets and quantifying the binding affinity of a compound to receptors and enzymes.

The structural components of N-(2-Fluorobenzyl)-3,5-dimethoxyaniline suggest potential interactions with aminergic receptors, such as serotonin (B10506) and adenosine (B11128) receptors.

Serotonin 5-HT2A Receptors (5-HT2AR): The N-benzylphenethylamine series, which shares the N-benzyl substitution pattern, has been studied extensively for its interaction with serotonin receptors. psu.edu The addition of an N-benzyl group to phenethylamine (B48288) analogues can lead to a significant increase in affinity and potency at the 5-HT2A receptor. psu.edu Specifically, adding a polar methoxy (B1213986) or hydroxy group to the 2-position of the benzyl (B1604629) ring further enhances binding affinities. psu.edu In a series of N-benzyl analogs of 4-iodo-2,5-dimethoxyphenethylamine, the N-(2-fluorobenzyl) substitution resulted in high affinity for the rat 5-HT2A receptor. psu.edu These findings suggest that the N-(2-fluorobenzyl) moiety is a key contributor to high-affinity binding at this receptor. psu.edu

Adenosine Receptors (ARs): The 3,5-dimethoxyaniline (B133145) moiety has been incorporated into derivatives targeting adenosine receptors. In a study of 1,3,5-triazine (B166579) derivatives, a compound featuring a 3,5-dimethoxyaniline group (compound 9b) demonstrated potent and selective binding affinity for the human A1 adenosine receptor (hA₁AR) with a Ki value of 69.7 nM. nih.gov This indicates that the dimethoxyaniline scaffold can effectively orient ligands within the binding pocket of adenosine receptors. nih.gov

| Compound/Derivative | Target Receptor | Binding Affinity (Ki) | Source |

|---|---|---|---|

| 1,3,5-Triazine derivative with 3,5-dimethoxyaniline (Compound 9b) | Human A₁ Adenosine Receptor (hA₁AR) | 69.7 nM | nih.gov |

| N-(2-fluorobenzyl)-4-iodo-2,5-dimethoxyphenethylamine (25I-NBF) | Rat 5-HT2A Receptor | 0.46 nM | psu.edu |

While direct enzyme inhibition data for this compound is scarce, studies on compounds with its structural fragments provide clues to its potential inhibitory activities.

α-Glucosidase: This enzyme is a target for managing type II diabetes. nih.govnih.gov Inhibition of α-glucosidase slows carbohydrate digestion and glucose absorption. nih.gov A series of benzimidazole-thioquinoline derivatives were synthesized and tested for α-glucosidase inhibitory activity. nih.gov Within this series, a compound containing a 2-fluorobenzyl group, namely 3-(1H-benzo[d]imidazol-2-yl)-2-((2-fluorobenzyl)thio)quinoline (6b), was synthesized, although its specific IC50 value was part of a broader study where all tested compounds showed promising inhibition. nih.gov Other studies have identified various heterocyclic compounds as potent α-glucosidase inhibitors, often outperforming the standard drug acarbose. mdpi.comresearchgate.net

PfATP4: This sodium efflux pump in Plasmodium falciparum is a key antimalarial drug target. nih.govnih.gov Inhibition of PfATP4 disrupts the parasite's sodium ion homeostasis, leading to its death. nih.govresearchgate.net While several distinct chemical scaffolds are known to inhibit PfATP4, none directly correspond to this compound. nih.govnih.gov

Histone Deacetylases (HDACs): HDACs are epigenetic modulators and targets for cancer therapy. nih.gov Most inhibitors are designed with a zinc-binding group, a linker, and a "cap" group that interacts with the protein surface. nih.govnih.gov While various benzamide-based and other heterocyclic inhibitors have been developed, specific studies involving the this compound structure have not been reported. nih.govnih.gov

| Compound/Derivative | Target Enzyme | Inhibitory Activity (IC50) | Source |

|---|---|---|---|

| Acarbose (Reference drug) | α-Glucosidase | 750.0 µM | nih.gov |

| Series of benzimidazole-thioquinoline derivatives (6a-r) | α-Glucosidase | 28.0 to 663.7 µM | nih.gov |

Molecular docking is a computational technique used to predict how a ligand binds to a receptor or enzyme active site. nih.govijcce.ac.ir

5-HT2A Receptor: Virtual docking of N-benzyl phenethylamine agonists into a human 5-HT2A receptor homology model suggested that the N-benzyl moiety likely interacts with a specific pocket lined by amino acid residues such as Phenylalanine 339 (Phe339). psu.edu This interaction is thought to be crucial for the high affinity observed in this class of compounds. psu.edu

Adenosine Receptors: Docking studies on 1,3,5-triazine derivatives at the hA₁AR showed that the aniline (B41778) portion of the molecule, analogous to the 3,5-dimethoxyaniline group, is positioned to form key interactions within the receptor's binding site. nih.gov Similarly, docking studies of amino-3,5-dicyanopyridines at adenosine receptors helped to rationalize their observed binding affinities. mdpi.com

Other Targets: Docking simulations have been widely applied to understand the binding modes of various inhibitors, including those for α-glucosidase and Pf-DHFR, a target related to malaria. mdpi.comnih.gov For α-glucosidase inhibitors, docking studies reveal key interactions with active site residues like Asp203, Asp542, and His600. mdpi.com

Structure-Activity Relationship (SAR) Analysis at the Molecular Level for this compound Derivatives

SAR analysis elucidates how specific chemical features of a molecule contribute to its biological activity, guiding the design of more potent and selective compounds.

The substitution of hydrogen with fluorine can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions.

Enhanced Binding Affinity: In studies of N-benzyl phenethylamine agonists for the 5-HT2A receptor, the introduction of a fluorine atom at the 2-position of the benzyl ring was shown to be highly favorable. psu.edu The compound N-(2-fluorobenzyl)-4-iodo-2,5-dimethoxyphenethylamine (25I-NBF) displayed a profound increase in affinity compared to its non-benzylated parent compound. psu.edu This highlights the productive interaction that the fluorobenzyl group can establish within the receptor's binding pocket. psu.edu

Modulation of Selectivity: In the development of adenosine receptor antagonists, substitutions on a benzyl ring were explored to enhance selectivity. Electron-withdrawing groups, such as fluorine, at the meta-position of the benzyl ring were found to increase selectivity for the A2B adenosine receptor while maintaining high affinity. researchgate.net

The two methoxy groups on the aniline ring are critical for defining the compound's interaction with biological targets.

Contribution to Affinity and Selectivity: The positioning of methoxy groups is a well-established determinant of activity at serotonin receptors. The 2,5-dimethoxy substitution pattern on a phenethylamine scaffold is known to confer high agonist potency at 5-HT2 receptors. nih.govfrontiersin.org In the context of adenosine receptors, a 1,3,5-triazine derivative containing a 3,5-dimethoxyaniline moiety was found to be a potent and selective ligand for the hA₁AR subtype. nih.gov This suggests the 3,5-dimethoxy pattern is favorable for binding to this specific receptor. nih.gov

Impact of Benzyl Substitutions on Molecular Recognition

There are no available studies that specifically investigate the impact of the 2-fluoro substitution on the benzyl group of this compound in the context of molecular recognition by biological targets. Research on related benzylaniline series suggests that substitutions on the aniline or benzyl rings can significantly influence activity, often showing a structure-activity relationship where the size and electronic properties of the substituent are critical for binding to targets like tubulin. nih.gov However, specific data for the 2-fluoro variant is not present in the reviewed literature.

Investigation of Cellular Processes and Pathways (In Vitro Studies)

In Vitro Cytotoxicity Studies in Cell Lines and Selectivity Profiles

No published data exists detailing the in vitro cytotoxicity of this compound against any cancer cell lines or its selectivity profile against non-cancerous cells. While studies on other novel N-aryl or N-substituted benzylamine (B48309) compounds have demonstrated cytotoxic effects with varying degrees of potency and selectivity across different cell lines, this specific compound has not been evaluated in such assays. beilstein-journals.orgresearchgate.net

Due to the absence of experimental data, a data table for cytotoxicity could not be generated.

Modulation of Apoptosis Pathways in Cellular Models

There is no information available from in vitro studies to indicate whether this compound can modulate apoptosis. Mechanistic studies to determine its effect on key apoptotic proteins (such as caspases, Bcl-2 family proteins, or PARP) have not been reported. Research into other benzylamine derivatives has shown pro-apoptotic activity, but these findings cannot be extrapolated to the title compound without direct experimental evidence. researchgate.netnih.gov

Cell Cycle Analysis and Arrest Mechanisms in Vitro

Scientific literature lacks any studies on the effects of this compound on the cell cycle of any cell line. Consequently, there is no information on whether this compound can induce cell cycle arrest at any phase (e.g., G1, S, G2/M) or on the potential mechanisms that would be involved, such as the modulation of cyclins or cyclin-dependent kinases.

Due to the absence of experimental data, a data table for cell cycle analysis could not be generated.

Studies on Inflammatory Pathways Modulation (In Vitro)

No in vitro studies have been published regarding the potential for this compound to modulate inflammatory pathways. There is no data on its ability to affect the production of inflammatory mediators such as nitric oxide (NO) or cytokines, nor its impact on signaling pathways like NF-κB or MAPK.

Advanced Applications of N 2 Fluorobenzyl 3,5 Dimethoxyaniline in Chemical Biology and Material Science Research

N-(2-Fluorobenzyl)-3,5-dimethoxyaniline as a Scaffold for Chemical Probe Development

The structure of this compound is well-suited for the generation of chemical probes, which are instrumental in dissecting complex biological systems. The fluorobenzyl moiety can engage in specific interactions with biomolecules, while the dimethoxyaniline portion offers sites for functionalization.

The development of chemical probes from a core scaffold like this compound involves the strategic introduction of functional groups to enable detection or interaction with biological targets. The synthesis of such derivatives can be approached through various established chemical transformations.

The secondary amine in this compound serves as a key handle for derivatization. For instance, acylation reactions can be employed to introduce reporter tags such as fluorophores or biotin. Furthermore, the dimethoxy-substituted aromatic ring is amenable to electrophilic substitution reactions, allowing for the introduction of additional functionalities that can modulate the probe's properties or provide further points of attachment.

Research on related N-benzyl phenethylamine (B48288) derivatives has demonstrated that modifications to the aromatic rings can significantly impact biological activity. For example, a study on positional isomers of a related compound, 25H-NBF, revealed that the placement of methoxy (B1213986) groups on the phenethylamine moiety is critical for its in vitro functionality at the serotonin (B10506) 5-HT2A receptor. nih.gov This underscores the importance of precise structural modifications in the design of biologically active probes.

The synthesis of functionalized derivatives often begins with the core this compound structure, which can be synthesized through reductive amination between 2-fluorobenzaldehyde (B47322) and 3,5-dimethoxyaniline (B133145). Subsequent modifications can be tailored to the specific biological question being addressed. For instance, a derivative designed for fluorescent imaging might incorporate a dansyl or nitrobenzofurazan (NBD) group.

A general synthetic strategy for functionalized derivatives is outlined below:

Core Synthesis: Reductive amination of 2-fluorobenzaldehyde with 3,5-dimethoxyaniline.

Functionalization:

N-Acylation: Reaction with an activated carboxylic acid (e.g., an acid chloride or NHS ester) to introduce a reporter or affinity tag.

Aromatic Substitution: Electrophilic aromatic substitution on the dimethoxyaniline ring to introduce groups that can fine-tune solubility, cell permeability, or target affinity.

Studies on similar aniline (B41778) derivatives have shown that a variety of functional groups can be introduced to create compounds with specific biological activities, such as antioxidant properties. researchgate.net

Affinity-based proteomics is a powerful technique for identifying the protein targets of a small molecule. nih.gov A derivative of this compound functionalized with an affinity tag (like biotin) and a photoreactive group could be used to covalently label interacting proteins in a cellular lysate or in live cells.

The process would typically involve:

Probe Incubation: The biotinylated and photoreactive derivative of this compound is incubated with a proteome source.

Photo-crosslinking: Upon UV irradiation, the photoreactive group forms a covalent bond with nearby proteins.

Enrichment: The biotinylated protein-probe complexes are captured using streptavidin-coated beads.

Identification: The enriched proteins are identified by mass spectrometry.

This approach allows for the unbiased identification of proteins that interact with the this compound scaffold, providing valuable insights into its mechanism of action and potential therapeutic targets. The specificity of this interaction is crucial, and the design of the probe must minimize non-specific binding. nih.gov

Furthermore, once a target is identified, derivatives of this compound can be used for target validation. By systematically altering the structure of the compound and observing the effects on protein binding and cellular phenotype, researchers can confirm that the identified protein is indeed responsible for the biological effects of the parent compound. The use of affinity-based probes for labeling endogenous proteins in live cells has been demonstrated with other chemical scaffolds, highlighting the feasibility of this approach. nih.gov

Role of this compound in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry enables the rapid synthesis of large numbers of related compounds, or libraries, which can then be screened for desired properties. The structure of this compound is well-suited as a building block for combinatorial library synthesis due to its multiple points of diversification.

The secondary amine provides a convenient attachment point for a wide array of building blocks. For example, a library of amides or sulfonamides could be generated by reacting this compound with a collection of carboxylic acids or sulfonyl chlorides, respectively. Similarly, the aromatic rings offer opportunities for diversification through reactions such as palladium-catalyzed cross-coupling.

A hypothetical combinatorial library synthesis using this compound could involve a three-component reaction, where the aniline, an aldehyde, and an isocyanide are combined to generate a diverse set of products in a single step. This approach, known as a multicomponent reaction, is highly efficient for library generation.

The synthesis of libraries of thiazole (B1198619) derivatives from related thioureido acids has been reported, demonstrating the utility of such scaffolds in generating chemical diversity for antimicrobial screening. nih.gov

| Diversification Point | Reaction Type | Potential Building Blocks |

| Secondary Amine | Acylation, Sulfonylation, Alkylation | Carboxylic acids, Sulfonyl chlorides, Alkyl halides |

| Dimethoxyaniline Ring | Electrophilic Aromatic Substitution | Halogens, Nitro groups |

| Fluorobenzyl Ring | Nucleophilic Aromatic Substitution (if activated) | Amines, Thiols |

This ability to generate diverse libraries makes this compound a valuable starting point for drug discovery and materials science research, where high-throughput screening of many compounds is often necessary to identify leads with optimal properties.

Exploration in Advanced Materials Research

The unique electronic and structural features of this compound suggest its potential utility in the development of advanced materials, including liquid crystals and polymers.

Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. beilstein-journals.orgresearchgate.net The rod-like shape and polarizability of many organic molecules are key to their liquid crystalline behavior. The structure of this compound, with its two aromatic rings linked by a flexible bridge, suggests that it could serve as a core for designing new liquid crystalline materials.

The presence of the fluorine atom is particularly noteworthy. Fluorine is a highly electronegative atom, and its incorporation into a molecule can significantly influence its dielectric anisotropy, a critical parameter for the performance of liquid crystal displays. beilstein-journals.org Depending on its position, a fluorine substituent can lead to either positive or negative dielectric anisotropy.

Derivatives of this compound with elongated, rigid structures could be synthesized to enhance their liquid crystalline properties. For example, extending the molecule by adding another aromatic ring could promote the formation of nematic or smectic phases. Research on other fluorinated organic molecules has shown that they can exhibit liquid crystalline phases, and their properties can be tuned through synthetic modifications. beilstein-journals.org

| Structural Feature | Potential Influence on Liquid Crystal Properties |

| Two Aromatic Rings | Provides a rigid core that can align to form liquid crystalline phases. |

| Fluorine Atom | Can induce a significant dipole moment, affecting dielectric anisotropy. |

| Methoxy Groups | Can influence intermolecular interactions and phase transition temperatures. |

| Flexible Linker | Affects the overall shape and flexibility of the molecule. |

While direct studies on the liquid crystalline properties of this compound are not available, the principles of liquid crystal design suggest that this compound is a promising candidate for further investigation in this area.

Aniline and its derivatives are well-known precursors to conducting polymers, such as polyaniline. capes.gov.brias.ac.inresearchgate.netresearchgate.net The dimethoxyaniline moiety in this compound suggests that it could be used as a monomer or co-monomer in the synthesis of novel polymers with interesting electronic and physical properties.

The methoxy groups are electron-donating and can facilitate the oxidative polymerization of the aniline ring. capes.gov.br The resulting polymer would have a polyaniline-like backbone, but with the N-(2-fluorobenzyl) group as a bulky substituent. This substituent could have a significant impact on the polymer's properties:

Solubility: The bulky and somewhat polar N-(2-fluorobenzyl) group could enhance the solubility of the polymer in common organic solvents, which is often a challenge with unsubstituted polyaniline. ias.ac.in

Processability: Improved solubility would make the polymer easier to process into films and other forms for electronic device fabrication.

Electronic Properties: The fluorine atom and the benzyl (B1604629) group could modulate the electronic properties of the polymer, such as its conductivity and redox potentials.

The synthesis of such polymers could be achieved through chemical or electrochemical oxidation of this compound. The properties of the resulting polymer could be compared to those of poly(3,5-dimethoxyaniline) to understand the specific contribution of the N-(2-fluorobenzyl) group.

| Monomer | Potential Polymer Properties | Relevant Research |

| This compound | Soluble, processable, potentially conductive | Copolymers of 2,5-dimethoxyaniline (B66101) and aniline show enhanced solubility. capes.gov.brias.ac.in |

| 3,5-dimethoxyaniline | Forms a polymer with distinct redox characteristics. | Research on poly(dimethoxyaniline) provides a basis for comparison. |

The exploration of this compound in polymer chemistry could lead to the development of new materials for applications in sensors, electrochromic devices, and antistatic coatings.

Electronic and Optical Properties in Functional Materials

There is currently a lack of specific published research detailing the empirical electronic and optical properties of this compound as a component in functional materials. While aniline derivatives are of significant interest in material science, the specific contributions of the combined 2-fluorobenzyl and 3,5-dimethoxyaniline structure to a material's conductivity, fluorescence, or other optoelectronic characteristics have not been documented.

For context, studies on polymers derived from related but different compounds, such as poly(2,5-dimethoxyaniline), have been conducted. These polymers exhibit solubility in various organic solvents and possess electroactive properties, with UV-vis absorption bands related to π–π* transitions and exciton (B1674681) absorption of quinoid rings, which are characteristic of conducting polymers. However, these findings are for a polymeric system and a different isomer, and cannot be directly extrapolated to this compound.

This compound as a Synthetic Intermediate for Complex Organic Molecules

The utility of this compound as a synthetic intermediate is not extensively reported in the context of synthesizing complex organic molecules. While its constituent parts, an aniline derivative and a fluorobenzyl group, are common motifs in medicinal chemistry and organic synthesis, this specific combination is not prominently featured as a key building block in the available literature.

A review of scientific databases does not show established use of this compound as a direct precursor in the total synthesis of natural products. The 3,5-dimethoxyaniline core is a recognized structural unit, but this particular N-substituted derivative does not appear in published synthetic routes for natural products.

The synthesis of heterocyclic compounds often relies on versatile building blocks, including various aniline derivatives. These derivatives can undergo cyclization reactions to form important scaffolds like benzimidazoles, benzotriazoles, and other nitrogen-containing ring systems. However, there is no specific documentation found that describes the use of this compound as a building block for creating such heterocyclic systems. The potential for this compound to serve as a substrate in reactions such as Pictet-Spengler, Bischler-Napieralski, or other cyclization strategies remains a subject for future investigation.

Future Directions and Emerging Research Avenues for N 2 Fluorobenzyl 3,5 Dimethoxyaniline

Development of Novel Stereoselective Synthetic Pathways

The synthesis of N-(2-Fluorobenzyl)-3,5-dimethoxyaniline presents an opportunity to explore and develop advanced stereoselective C-N bond formation methodologies. numberanalytics.comrsc.org Given the absence of a chiral center in the target molecule itself, research in this area would focus on the broader applicability of developed methods to chiral analogues. Future investigations could pursue several promising avenues:

Asymmetric Reductive Amination: A primary route to N-benzylanilines is the reductive amination of a benzaldehyde (B42025) with an aniline (B41778). Future research could focus on the asymmetric variant of this reaction, using a chiral reducing agent or a chiral catalyst to control the stereochemistry when a prochiral ketone analogue of 2-fluorobenzaldehyde (B47322) is used. The development of a highly diastereoselective and enantioselective process would be a significant advancement.

Transition-Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. nih.gov The development of stereospecific Pd-catalyzed cross-coupling reactions using enantioenriched organometallic nucleophiles has become a powerful tool for creating C(sp³)-C(sp²) bonds with precise three-dimensional control. nih.gov Future work could explore the use of chiral ligands to induce asymmetry in the coupling of 3,5-dimethoxyaniline (B133145) with a suitable 2-fluorobenzyl electrophile, or vice-versa. Investigating the influence of catalyst chirality on the reaction's stereoselectivity would be a key research focus. acs.org

Enzyme-Catalyzed Synthesis: Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. The use of enzymes, such as transaminases or imine reductases, could be explored for the stereoselective synthesis of chiral derivatives of this compound. This would involve screening enzyme libraries for activity and selectivity with 2-fluorobenzyl-containing substrates.

A comparative analysis of these potential synthetic routes is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges | Key Research Focus |

| Asymmetric Reductive Amination | Readily available starting materials; well-established reaction class. | Control of over-alkylation; catalyst/reagent cost. | Development of novel chiral catalysts or reagents. |

| Transition-Metal-Catalyzed Cross-Coupling | High functional group tolerance; modularity. | Ligand design for high stereoselectivity; cost of precious metal catalysts. | Optimization of reaction conditions and ligand screening. nih.gov |

| Enzyme-Catalyzed Synthesis | High stereoselectivity; mild reaction conditions; environmentally friendly. | Enzyme stability and availability; substrate scope limitations. | Enzyme screening and protein engineering for desired reactivity. |

| A hypothetical comparison of potential stereoselective synthetic strategies. |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry provides a powerful lens through which to predict and understand the properties of molecules like this compound, guiding experimental efforts and accelerating discovery. parssilico.com The application of machine learning and artificial intelligence is revolutionizing drug design by enabling the prediction of molecular properties before synthesis. sapiosciences.com

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate the fundamental electronic properties of the molecule. emerginginvestigators.org These calculations can predict molecular geometry, Mulliken charge distribution, and frontier molecular orbital energies (HOMO-LUMO gap). emerginginvestigators.org Such studies would elucidate the influence of the fluorine and dimethoxy substituents on the molecule's reactivity and electronic structure. emerginginvestigators.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational landscape of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules. nih.govacs.org This is particularly important for understanding its potential as a drug candidate, as conformational flexibility can influence binding to a target protein.

Predictive Modeling of Drug-Likeness: Various computational models can be used to predict the "drug-likeness" of this compound. malvernpanalytical.comnih.gov This includes the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. acs.org By comparing the predicted properties to those of known drugs, researchers can assess its potential as a scaffold for medicinal chemistry programs.

Table 2 outlines a potential computational workflow for this molecule.

| Computational Method | Predicted Property | Potential Application |

| Density Functional Theory (DFT) | Electronic structure, orbital energies, electrostatic potential. | Understanding reactivity, predicting spectroscopic properties. emerginginvestigators.org |

| Molecular Dynamics (MD) | Conformational preferences, interaction with solvent, binding modes. | Guiding the design of analogues with improved binding affinity. nih.govacs.org |

| QSAR and Machine Learning | ADMET properties, biological activity. | Prioritizing candidates for synthesis and experimental testing. malvernpanalytical.comnih.govacs.org |

| A proposed computational workflow for the in-silico characterization of this compound. |

Integration of this compound in Multi-Target Modulator Design (In Vitro Focus)

The "one target, one drug" paradigm is increasingly being challenged by the complexity of diseases like cancer and neurodegenerative disorders, leading to a growing interest in multi-target drugs. nih.govresearchgate.net The aniline scaffold is a common feature in many kinase inhibitors, and this compound represents a potential starting point for the design of novel multi-target modulators. mdpi.comnih.gov

Scaffold for Kinase Inhibitors: The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore in a number of approved kinase inhibitors. mdpi.com The this compound core could be elaborated to generate a library of quinazoline (B50416) derivatives. The fluorine and dimethoxy substituents offer vectors for chemical modification to fine-tune selectivity and potency against a panel of kinases.

Fragment-Based Drug Discovery: The title compound can be considered a "fragment" that could be grown or linked with other fragments to generate potent and selective inhibitors. frontiersin.org High-throughput screening of a fragment library containing this compound against a panel of disease-relevant proteins could identify initial hits for optimization.

In Vitro Profiling: A key future direction would be the synthesis of a focused library of analogues and their in vitro profiling against a panel of targets. This could include, for example, a panel of receptor tyrosine kinases (RTKs) implicated in cancer. parssilico.com The goal would be to identify compounds with a desired polypharmacology profile, i.e., potent against a specific set of targets while being inactive against others to minimize off-target effects.

Table 3 presents a hypothetical in vitro screening cascade.

| Target Class | Example Targets | Rationale | Desired Outcome |

| Protein Kinases | EGFR, VEGFR, PDGFR | Aniline scaffold is a known kinase inhibitor pharmacophore. mdpi.com | Identification of dual or multi-kinase inhibitors. |

| G-Protein Coupled Receptors (GPCRs) | Dopamine, Serotonin (B10506) Receptors | Many CNS drugs are aniline derivatives. | Discovery of modulators for neurological disorders. |

| Ion Channels | Sodium, Potassium Channels | Potential for novel modulators of neuronal excitability. | Identification of channel-selective compounds. |

| A hypothetical in vitro screening cascade for analogues of this compound. |

Exploration of Photo-Physical Properties and Optoelectronic Applications

Aniline and its derivatives are known to possess interesting electronic and optical properties, making them suitable for applications in materials science. sci-hub.seresearchgate.net The specific substitution pattern of this compound suggests that it may have unique photo-physical properties worth investigating.

Fluorescence Spectroscopy: A detailed study of the absorption and emission properties of the compound in various solvents would be a crucial first step. The influence of the fluorobenzyl and dimethoxy groups on the quantum yield and Stokes shift could be systematically investigated.

Non-Linear Optical (NLO) Properties: Aniline derivatives have been explored for their NLO properties. sci-hub.se The presence of electron-donating (dimethoxy) and potentially electron-withdrawing (fluorobenzyl) groups attached to the central nitrogen atom could lead to a significant second-order NLO response. This could be investigated using techniques like Hyper-Rayleigh Scattering.

Organic Light-Emitting Diodes (OLEDs): The electronic properties of aniline derivatives make them potential candidates for use in OLEDs, either as host materials or as dopants in the emissive layer. rsc.org Future research could involve the fabrication and characterization of OLED devices incorporating this compound or its derivatives to evaluate their electroluminescence performance.

A summary of potential photo-physical investigations is provided in Table 4.